Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
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Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzo[c][1,2,5]thiadiazole core, which is known for its electron-accepting properties, and a piperidine ring substituted with a 4-fluorophenylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzo[c][1,2,5]thiadiazole core through a cyclization reaction of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the 4-fluorophenylsulfonyl group through a sulfonylation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The benzo[c][1,2,5]thiadiazole core is known for its electron-accepting properties, which can influence various biochemical processes. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: Known for its electron-accepting properties and used in similar applications.
4-Fluorophenylsulfonyl-piperidine: Shares structural similarities and is used in the synthesis of various organic compounds.
Uniqueness
Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is unique due to the combination of its structural features, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of new materials and as a catalyst in organic synthesis .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S2/c19-13-2-4-14(5-3-13)27(24,25)15-7-9-22(10-8-15)18(23)12-1-6-16-17(11-12)21-26-20-16/h1-6,11,15H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRCICYMYFRIBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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